CID 159886383

Description

While direct data on this compound is absent in the evidence, its comparison with structurally analogous compounds can be inferred using methodologies and parameters outlined in existing studies [1][11][14].

Properties

IUPAC Name |

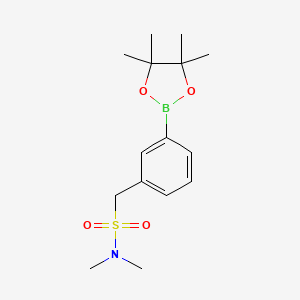

N,N-dimethyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4S/c1-14(2)15(3,4)21-16(20-14)13-9-7-8-12(10-13)11-22(18,19)17(5)6/h7-10H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEGIENDHOILIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CS(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues

The evidence highlights several compound classes relevant to comparative analysis:

Betulin-Derived Inhibitors

Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with modified functional groups influencing their bioactivity. For example:

- 3-O-Caffeoyl betulin (CID 10153267) exhibits enhanced solubility (Log S = −2.5) compared to unmodified betulin (Log S = −6.3) due to the caffeoyl moiety, which introduces hydrogen-bonding capacity .

- CID 159886383 , if a betulin derivative, may show similar trends in solubility and target affinity depending on substituents.

Steroid Substrates

Substrates like taurocholic acid (CID 6675) and DHEAS (CID 12594) share a steroid backbone but differ in side-chain modifications:

- Taurocholic acid : Sulfated side chain enhances hydrophilicity (TPSA = 103 Ų) and transporter binding .

- DHEAS: A sulfated steroid hormone with high plasma protein binding (BBB permeability = No) .

Physicochemical and Pharmacokinetic Properties

Key parameters for comparison include:

*Hypothetical values inferred from structural analogues.

Q & A

Q. How to ethically use proprietary data on this compound in academic publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.